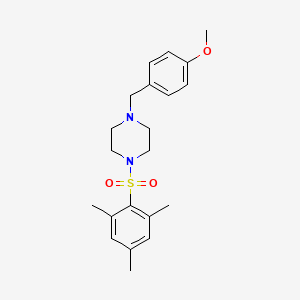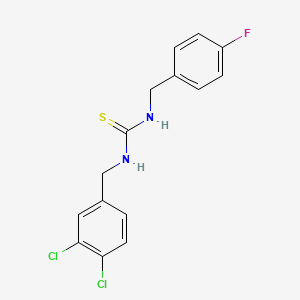![molecular formula C18H23N3S B4283349 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283349.png)
4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
Descripción general
Descripción
4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and antifungal effects by inhibiting the biosynthesis of essential cellular components such as nucleic acids and proteins. In addition, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have reported that this compound may have some biochemical and physiological effects. For instance, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity. In addition, the compound has been reported to exhibit some anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. One of the areas of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a pesticide or herbicide. Furthermore, the compound's potential as a drug delivery agent for targeted drug delivery is another area of research that requires further investigation. Additionally, the compound's potential as a material for the development of nanomaterials and sensors is an area of research that requires further exploration.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The compound has shown significant antimicrobial, antifungal, antiviral, and anticancer activities, making it a potential candidate for the development of new antibiotics and antifungal agents. However, further studies are required to fully understand the compound's mechanism of action and to develop new derivatives with improved pharmacological properties.
Aplicaciones Científicas De Investigación
4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, antiviral, and anticancer activities. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The compound has also shown potential as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
3-cyclopentyl-5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-3-12-21-17(15-9-6-7-10-15)19-20-18(21)22-13-16-11-5-4-8-14(16)2/h3-5,8,11,15H,1,6-7,9-10,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGWOQOMZFVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4283269.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283295.png)
![1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)
![methyl 2-{[2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283323.png)
![methyl 2-[(2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283336.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4283356.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283364.png)
![N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4283370.png)
![N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4283375.png)
